molecular formula C10H12FN3O B1489876 (5-Fluoropyridin-3-yl)(piperazin-1-yl)methanone CAS No. 1567039-66-0

(5-Fluoropyridin-3-yl)(piperazin-1-yl)methanone

Cat. No. B1489876
CAS RN: 1567039-66-0
M. Wt: 209.22 g/mol
InChI Key: WDNSKOSEPCWUGP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves multi-step procedures . For instance, the synthesis of 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives involves a multi-step procedure, and their structures were characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques .


Molecular Structure Analysis

The molecular structure of similar compounds like (5-fluoropyridin-3-yl)methanamine has been analyzed . The molecular formula is CHFN with an average mass of 126.132 Da and a monoisotopic mass of 126.059326 Da .

Scientific Research Applications

Antifungal Activity

Compounds with structural similarities to (5-Fluoropyridin-3-yl)(piperazin-1-yl)methanone have been synthesized and evaluated for their antifungal properties. For instance, a series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines exhibited moderate antifungal activity against certain Candida strains . While the specific antifungal activity of (5-Fluoropyridin-3-yl)(piperazin-1-yl)methanone is not detailed in the search results, it’s possible that it may also possess similar properties due to its structural features.

Medicinal Chemistry

In medicinal chemistry, compounds containing fluoropyridine and piperazine moieties are often explored for their potential as drug candidates. For example, a compound with a related structure was investigated as an α7 nicotinic acetylcholine receptor agonist preclinical candidate . This suggests that (5-Fluoropyridin-3-yl)(piperazin-1-yl)methanone could be of interest in the development of new pharmaceuticals targeting similar receptors.

Mechanism of Action

Target of Action

The primary target of (5-Fluoropyridin-3-yl)(piperazin-1-yl)methanone is Monoacylglycerol lipase (MAGL) . MAGL is an enzyme that plays a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes. It is responsible for the hydrolysis of 2-arachidonoylglycerol (2-AG), one of the main endocannabinoids, into arachidonic acid and glycerol .

Mode of Action

(5-Fluoropyridin-3-yl)(piperazin-1-yl)methanone acts as a reversible inhibitor of MAGL . By binding to the active site of the enzyme, it prevents the hydrolysis of 2-AG, thereby increasing the levels of this endocannabinoid in the system .

Biochemical Pathways

The inhibition of MAGL by (5-Fluoropyridin-3-yl)(piperazin-1-yl)methanone affects the endocannabinoid system. This system includes cannabinoid receptors type 1 and type 2 (CB1, CB2), a series of signaling molecules called endocannabinoids, and biosynthetic and degrading enzymes involved in the production and transformation of the endocannabinoids . By preventing the degradation of 2-AG, the compound indirectly activates the cannabinoid receptors, leading to various downstream effects .

Result of Action

The inhibition of MAGL by (5-Fluoropyridin-3-yl)(piperazin-1-yl)methanone can have several effects at the molecular and cellular levels. For instance, it has been shown to have promising antiproliferative activity on breast and ovarian cancer cell lines . This suggests that the compound could potentially be used in the treatment of certain types of cancer .

properties

IUPAC Name

(5-fluoropyridin-3-yl)-piperazin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN3O/c11-9-5-8(6-13-7-9)10(15)14-3-1-12-2-4-14/h5-7,12H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDNSKOSEPCWUGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC(=CN=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Fluoropyridin-3-yl)(piperazin-1-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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